3,5-Dimethoxy-1-methylcyclohexa-2,5-dienecarboxylic acid
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Overview
Description
3,5-Dimethoxy-1-methylcyclohexa-2,5-dienecarboxylic acid: is an organic compound with the molecular formula C10H14O4 and a molecular weight of 198.22 g/mol . This compound is characterized by its cyclohexadiene ring substituted with methoxy groups at positions 3 and 5, a methyl group at position 1, and a carboxylic acid group at position 2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethoxy-1-methylcyclohexa-2,5-dienecarboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzene derivative.
Carboxylation: The carboxylic acid group is introduced at position 2 through a carboxylation reaction using carbon dioxide or a carboxylating agent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethoxy-1-methylcyclohexa-2,5-dienecarboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, amines, and other nucleophiles in the presence of a suitable base or catalyst.
Major Products Formed:
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols and aldehydes.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: 3,5-Dimethoxy-1-methylcyclohexa-2,5-dienecarboxylic acid is used as a building block in organic synthesis for the preparation of more complex molecules .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases .
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 3,5-Dimethoxy-1-methylcyclohexa-2,5-dienecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces to modulate cellular responses.
Signal Transduction: Affecting signal transduction pathways to alter gene expression and protein synthesis.
Comparison with Similar Compounds
3,5-Dimethoxybenzoic acid: Similar structure but lacks the cyclohexadiene ring.
1-Methylcyclohexa-2,5-dienecarboxylic acid: Similar structure but lacks the methoxy groups.
3,5-Dimethoxy-1-methylbenzene: Similar structure but lacks the carboxylic acid group.
Uniqueness: 3,5-Dimethoxy-1-methylcyclohexa-2,5-dienecarboxylic acid is unique due to its combination of methoxy groups, a methyl group, and a carboxylic acid group on a cyclohexadiene ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H14O4 |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
3,5-dimethoxy-1-methylcyclohexa-2,5-diene-1-carboxylic acid |
InChI |
InChI=1S/C10H14O4/c1-10(9(11)12)5-7(13-2)4-8(6-10)14-3/h5-6H,4H2,1-3H3,(H,11,12) |
InChI Key |
BNZOIACRCVTFKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(CC(=C1)OC)OC)C(=O)O |
Origin of Product |
United States |
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